1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride
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Overview
Description
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture . This compound, specifically, is used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary or secondary amines, alcohols, and thiols.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Hydrolysis: 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Corresponding alcohol.
Scientific Research Applications
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application and the target molecule it interacts withThis acylation reaction can modify the activity of enzymes or receptors, leading to changes in biological pathways and physiological effects .
Comparison with Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the reactive carbonyl chloride group, making it less reactive in acylation reactions.
1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a carbonyl chloride, leading to different reactivity and applications.
3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride: Substituted with a phenyl group, which can influence its chemical properties and biological activity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Biological Activity
1-Ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride (EMPC) is a compound with significant potential in medicinal chemistry and biological applications. Characterized by its reactive carbonyl chloride group, EMPC serves as an important intermediate in the synthesis of various bioactive molecules. This article explores the biological activity of EMPC, including its mechanisms of action, applications in drug development, and comparisons with related compounds.
EMPC has the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol. It features a pyrazole ring, which is known for its diverse biological activities. The presence of the carbonyl chloride functional group enhances its reactivity, allowing it to participate in various chemical transformations.
The biological activity of EMPC largely depends on its ability to undergo acylation reactions, modifying enzyme or receptor functions. This modification can lead to significant changes in biological pathways and physiological effects. For example, EMPC can be converted into amides or esters through nucleophilic substitution reactions, which may enhance or alter the biological properties of the resulting compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including EMPC. Research indicates that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, such as lung, breast, and colorectal cancers. For instance, derivatives based on EMPC have shown promising results in inhibiting proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Antimicrobial Properties
EMPC and its derivatives have been evaluated for their antimicrobial activities. Pyrazole-based compounds are known to exhibit significant antibacterial and antifungal effects. Studies suggest that modifications to the pyrazole ring can enhance these properties, making them suitable candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to EMPC have been explored for their ability to inhibit inflammatory pathways, making them candidates for treating various inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of EMPC, it is useful to compare it with similar pyrazole derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethyl-3-methylpyrazole | C₇H₉N₂ | Lacks carbonyl chloride functionality |
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | C₇H₉N₂O₂ | Contains a carboxylic acid group instead |
3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | C₉H₉ClN₂O | Substituted with a phenyl group |
This table illustrates that EMPC's carbonyl chloride functionality provides enhanced reactivity compared to its analogs, making it more versatile in synthetic applications.
Case Studies
Several case studies have demonstrated the efficacy of EMPC derivatives in biological assays:
- Antitumor Activity : A study synthesized multiple analogs based on EMPC and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
- Insecticidal Properties : Another investigation assessed the insecticidal activity of EMPC derivatives against pests like Mythimna separate and Helicoverpa armigera. Some compounds showed significant lethality at concentrations as low as 500 mg/L .
- Fungicidal Activity : Research has also focused on the antifungal properties of EMPC derivatives. One study reported that specific analogs inhibited fungal growth with an inhibition rate exceeding 77% against Pyricularia oryae, indicating potential applications in agricultural chemistry .
Properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-4-6(7(8)11)5(2)9-10/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVMXEAFHVWVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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